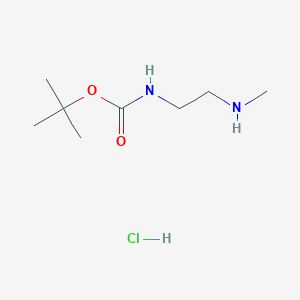

N-Boc-2-methylamino-ethylamine hydrochloride

Description

The exact mass of the compound N-Boc-2-methylamino-ethylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Boc-2-methylamino-ethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-2-methylamino-ethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-(methylamino)ethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-5-9-4;/h9H,5-6H2,1-4H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLRIQZPTHKMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590454 | |

| Record name | tert-Butyl [2-(methylamino)ethyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202207-79-2 | |

| Record name | Carbamic acid, N-[2-(methylamino)ethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202207-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-(methylamino)ethyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202207-79-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-2-methylamino-ethylamine hydrochloride basic properties

An In-Depth Technical Guide to N-Boc-2-methylamino-ethylamine hydrochloride

Introduction

N-Boc-2-methylamino-ethylamine hydrochloride, with the CAS Number 202207-79-2, is a synthetic intermediate widely utilized in medicinal chemistry and organic synthesis.[1][2] Structurally, it is a diamine derivative where the primary amine is protected by a tert-butoxycarbonyl (Boc) group, and the secondary amine is protonated as a hydrochloride salt. This selective protection strategy makes it a valuable building block, allowing for regioselective reactions at the secondary amine. It plays a crucial role in the synthesis of complex bioactive molecules and pharmaceuticals, particularly in the development of peptide-based therapeutics, by enabling the controlled introduction of a methylamino-ethylamine moiety.[3][4] Its stability and solubility are enhanced by the Boc protecting group and the hydrochloride salt form, respectively, making it a versatile reagent in drug formulation and delivery systems.[4]

Physicochemical Properties

The fundamental properties of N-Boc-2-methylamino-ethylamine hydrochloride are summarized below. These characteristics are essential for its handling, storage, and application in synthetic procedures.

| Property | Value | Reference |

| CAS Number | 202207-79-2 | [1][2] |

| Molecular Formula | C₈H₁₉ClN₂O₂ | [1][2] |

| Molecular Weight | 210.70 g/mol | [1][2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 186-189 °C | [3] |

| Solubility | Soluble in methanol, dimethylformamide, and ethyl acetate | [3] |

| InChI Key | YHLRIQZPTHKMQS-UHFFFAOYSA-N | |

| SMILES | Cl.CNCCNC(=O)OC(C)(C)C |

Synthesis and Reactivity

The primary utility of N-Boc-2-methylamino-ethylamine hydrochloride lies in its bifunctional nature. The Boc-protected primary amine is stable under a variety of reaction conditions, allowing the secondary amine to act as a nucleophile. This enables its conjugation to electrophilic partners. Subsequently, the Boc group can be readily removed under acidic conditions to liberate the primary amine for further functionalization.

Logical Workflow for Synthesis

The synthesis is typically a two-step process starting from N-methylethylenediamine. The primary amine is selectively protected using a Boc-anhydride, followed by salt formation with hydrochloric acid to improve handling and stability.

Caption: General workflow for the synthesis of N-Boc-2-methylamino-ethylamine HCl.

Experimental Protocols

Synthesis of N-Boc-2-methylamino-ethylamine hydrochloride

This protocol describes a representative method for the laboratory-scale synthesis.

Materials:

-

N-methylethylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

Procedure:

-

Boc Protection:

-

Dissolve N-methylethylenediamine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in THF dropwise to the cooled diamine solution over 1-2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-2-methylamino-ethylamine as a crude oil. The product can be purified by column chromatography if necessary.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified N-Boc-2-methylamino-ethylamine free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Cool the solution to 0 °C.

-

Slowly add a solution of hydrochloric acid (1.0-1.1 equivalents, e.g., 2M in diethyl ether) dropwise with vigorous stirring.

-

A white precipitate of N-Boc-2-methylamino-ethylamine hydrochloride will form.

-

Continue stirring at 0 °C for 30-60 minutes.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.[3]

-

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals.[] Its unique structure allows for its incorporation into larger molecules where the secondary amine can serve as a linker or part of a pharmacophore, while the protected primary amine is reserved for later-stage modifications.

Use as a Synthetic Building Block

The logical pathway for its use involves coupling the secondary amine with an electrophile, followed by the strategic deprotection of the Boc group.

Caption: Reaction pathway for the use of N-Boc-2-methylamino-ethylamine HCl.

This strategy is valuable for:

-

Peptidomimetics: Introducing a modified backbone structure in peptide-based drug candidates.[4]

-

Linker Chemistry: Connecting different molecular fragments, such as in antibody-drug conjugates or PROTACs.

-

Focused Library Synthesis: Creating a series of analogues for structure-activity relationship (SAR) studies by reacting the secondary amine with various electrophiles and/or functionalizing the primary amine after deprotection.

Safety and Handling

N-Boc-2-methylamino-ethylamine hydrochloride is classified as acutely toxic if swallowed.[1]

-

GHS Classification: Hazard class 6.1, Pictogram GHS06 (Skull and Crossbones).[1]

-

Signal Word: Danger.[1]

-

Hazard Statements: H301: Toxic if swallowed.[1]

-

Precautionary Measures: Handling should be performed by technically qualified personnel using appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][3]

References

An In-Depth Technical Guide to N-Boc-2-methylamino-ethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-methylamino-ethylamine hydrochloride is a valuable bifunctional building block in modern organic and medicinal chemistry. Its structure, featuring a Boc-protected primary amine and a secondary amine hydrochloride salt, allows for selective chemical modifications at two distinct nitrogen centers. This strategic arrangement makes it a versatile reagent in the synthesis of complex molecules, particularly in the development of pharmaceutical agents and other biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, providing a controlled approach to revealing the primary amine for subsequent reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Boc-2-methylamino-ethylamine hydrochloride, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

N-Boc-2-methylamino-ethylamine hydrochloride is a white to off-white solid that is soluble in water and some organic solvents. A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 202207-79-2 | [1][2] |

| Molecular Formula | C₈H₁₉ClN₂O₂ | [1][2] |

| Molecular Weight | 210.70 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 129-130 °C | [3] |

| Solubility | Soluble in water | |

| Storage Conditions | Room temperature, under inert gas | [3] |

Synthesis and Reactions

The synthesis of N-Boc-2-methylamino-ethylamine hydrochloride typically involves the selective protection of one of the amino groups of N-methylethylenediamine. A general synthetic approach is outlined below.

General Synthesis Workflow

Caption: General workflow for the synthesis of N-Boc-2-methylamino-ethylamine hydrochloride.

Experimental Protocol: Boc Protection of N-Methylethylenediamine

A common method for the synthesis of the free base, N-Boc-N'-methylethylenediamine, involves the reaction of N-methylethylenediamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.

Materials:

-

N-Methylethylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., triethylamine, sodium hydroxide)

-

An appropriate solvent (e.g., dichloromethane, dioxane, or a biphasic system)

-

Hydrochloric acid solution (e.g., in diethyl ether or dioxane)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dissolve N-methylethylenediamine in the chosen solvent and cool the solution in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the cooled amine solution while stirring. The molar ratio of the reactants should be carefully controlled to favor mono-protection.

-

Add the base to the reaction mixture to neutralize the in-situ generated acid.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography to yield pure N-Boc-N'-methylethylenediamine.

-

To form the hydrochloride salt, dissolve the purified product in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same or another appropriate solvent. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Applications in Drug Discovery and Development

N-Boc-2-methylamino-ethylamine hydrochloride serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of two distinct amine functionalities, one protected and one as a salt, allows for sequential and controlled introduction into a target scaffold.

Role as a Linker in Bioactive Molecules

The ethylenediamine moiety is a common structural motif in many pharmacologically active compounds. It can act as a flexible linker to connect different pharmacophores or to introduce basic nitrogen atoms that can be crucial for receptor binding or for improving the pharmacokinetic properties of a drug candidate.

Use in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The dysregulation of protein kinase signaling is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of kinases often feature a heterocyclic core that mimics the adenine ring of ATP, and a side chain that occupies the hydrophobic pocket. N-Boc-2-methylamino-ethylamine hydrochloride can be utilized in the synthesis of such side chains, where the secondary amine can be coupled to the heterocyclic core, and the primary amine, after deprotection, can be further functionalized to enhance potency and selectivity.

Involvement in GABAergic Signaling

While N-Boc-2-methylamino-ethylamine hydrochloride itself is not a direct modulator of neurotransmitter signaling, its core structure, ethylenediamine, has been shown to interact with the GABAergic system. Ethylenediamine can act as a GABA-releasing agent and can directly activate GABA receptors.[1] This suggests that molecules synthesized using this building block may have the potential to modulate GABAergic neurotransmission, a key pathway in the central nervous system involved in regulating neuronal excitability.

The diagram below illustrates a simplified representation of the GABAergic signaling pathway, which can be a target for drugs developed using ethylenediamine-containing scaffolds.

Caption: Simplified overview of the GABAergic signaling pathway.

Experimental Protocol: Deprotection of the Boc Group

The removal of the Boc protecting group is a crucial step to unmask the primary amine for further functionalization. This is typically achieved under acidic conditions.

Materials:

-

N-Boc-2-methylamino-ethylamine hydrochloride

-

A strong acid (e.g., trifluoroacetic acid (TFA), or hydrochloric acid in an organic solvent like dioxane or ethyl acetate)

-

A suitable solvent (e.g., dichloromethane (DCM))

-

A neutralizing base (e.g., saturated sodium bicarbonate solution)

-

Standard laboratory glassware

Procedure:

-

Dissolve N-Boc-2-methylamino-ethylamine hydrochloride in a suitable solvent such as dichloromethane.

-

Add the acidic solution (e.g., a solution of HCl in dioxane or neat TFA) to the reaction mixture.

-

Stir the reaction at room temperature. The progress of the deprotection can be monitored by TLC.

-

Once the reaction is complete, the solvent and excess acid can be removed under reduced pressure.

-

If TFA is used, the residue is often dissolved in an organic solvent and washed with a mild base, such as saturated sodium bicarbonate solution, to neutralize the acid and obtain the free diamine. The organic layer is then dried and concentrated. If an HCl solution is used, the product is often isolated as the dihydrochloride salt.

Safety and Handling

N-Boc-2-methylamino-ethylamine hydrochloride should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

N-Boc-2-methylamino-ethylamine hydrochloride is a highly useful and versatile building block in organic synthesis, particularly for the construction of complex molecules with pharmaceutical applications. Its differential protection allows for selective and sequential reactions, making it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the design and synthesis of novel therapeutic agents.

References

- 1. Effects of ethylenediamine--a putative GABA-releasing agent--on rat hippocampal slices and neocortical activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relationships between ethylenediamine and GABA transport systems in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

N-Boc-2-methylamino-ethylamine hydrochloride CAS number

An In-depth Technical Guide on N-Boc-2-methylamino-ethylamine hydrochloride

CAS Number: 202207-79-2

This technical guide provides a comprehensive overview of N-Boc-2-methylamino-ethylamine hydrochloride, a key building block in modern organic synthesis and pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and applications, with a focus on its role in medicinal chemistry.

Physicochemical and Safety Data

N-tert-Butoxycarbonyl-2-methylamino-ethylamine hydrochloride is a bifunctional organic compound widely utilized as an intermediate in the synthesis of complex molecules.[1][2] The presence of a Boc-protecting group on the primary amine and a secondary amine allows for selective functionalization, making it a valuable tool in multi-step synthetic pathways.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 202207-79-2 | [3][4][5] |

| Molecular Formula | C₈H₁₉ClN₂O₂ | [3][4][6] |

| Molecular Weight | 210.70 g/mol | [3][4][6] |

| IUPAC Name | tert-Butyl [2-(methylamino)ethyl]carbamate hydrochloride | [7] |

| Synonyms | N-BOC-2-methylamino-ethylamine HCl, 1-(Boc-amino)-2-(methylamino)ethane hydrochloride | [3][7] |

| Appearance | White crystalline solid | [1][4] |

| Purity | ≥ 95% | [5] |

| Melting Point | ~186-189 °C | [1] |

| Solubility | Soluble in organic solvents like methanol and dimethylformamide. | [1] |

| Storage | Store long-term in a cool, dry place. |[5] |

Table 2: Safety and Hazard Information

| Identifier | Information | Reference |

|---|---|---|

| GHS Pictogram | GHS06 (Skull and crossbones) | [4] |

| Signal Word | Danger | [4][5] |

| Hazard Statement | H301: Toxic if swallowed | [4][5] |

| Precautionary Statements | P264, P270, P301+P310+P330, P405, P501 | [5] |

| Hazard Class | 6.1 (Acute Toxicity, Oral, Category 3) | [4][5] |

| UN Number | 2811 |[5] |

**2. Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of N-Boc-2-methylamino-ethylamine hydrochloride. While a complete, officially curated spectrum is not publicly available, typical spectral characteristics can be predicted based on its structure.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

|---|---|

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm, 9H), the methyl group on the secondary amine (singlet, ~2.4 ppm, 3H), and two methylene groups (-CH₂-CH₂-) appearing as multiplets between 2.7 and 3.4 ppm. The N-H protons would also be present.[8][9] |

| ¹³C NMR | Resonances for the quaternary carbon and methyls of the Boc group, the carbonyl carbon, and the two methylene carbons, and the N-methyl carbon.[10] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base (C₈H₁₈N₂O₂, MW: 174.24) upon loss of HCl. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine and carbamate), C=O stretching (carbamate), and C-N stretching.[10] |

Experimental Protocols

Synthesis of N-Boc-2-methylamino-ethylamine hydrochloride

The preparation of the title compound involves the protection of one amino group in N-methylethylenediamine, followed by conversion to its hydrochloride salt.[1]

Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methylethylenediamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in the same solvent to the cooled solution. The slow addition is critical to favor mono-protection and minimize the formation of the di-Boc protected by-product.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an appropriate solvent like ethyl acetate and wash sequentially with a mild aqueous base (e.g., saturated NaHCO₃ solution) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude N-Boc-2-methylamino-ethylamine as an oil or solid.

-

Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. Cool the solution in an ice bath.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or ethereal HCl) dropwise with stirring until the solution becomes acidic and a precipitate forms.

-

Isolation: Continue stirring for 30 minutes to ensure complete precipitation. Collect the white solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure N-Boc-2-methylamino-ethylamine hydrochloride.[11]

Caption: Workflow for the synthesis of N-Boc-2-methylamino-ethylamine HCl.

Application in Peptide Coupling

This compound is an excellent building block for introducing a short, flexible linker in peptide or small molecule synthesis. The free secondary amine can be acylated while the primary amine remains protected.

Methodology:

-

Reactant Preparation: In a reaction vessel, dissolve an N-protected amino acid (e.g., Cbz-glycine) (1.0 eq.) in a polar aprotic solvent like DMF or DCM.

-

Activator Addition: Add a peptide coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.). Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

-

Coupling Reaction: Add N-Boc-2-methylamino-ethylamine hydrochloride (1.2 eq.) to the activated mixture. The base (DIPEA) will also neutralize the hydrochloride salt to liberate the free amine in situ.

-

Reaction and Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the formation of the desired amide product.

-

Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over Na₂SO₄, concentrate, and purify the crude product using silica gel column chromatography to obtain the coupled product.

Caption: General workflow for using the title compound in peptide coupling.

Role in Drug Development and Medicinal Chemistry

Pharmaceutical intermediates are fundamental to drug discovery, enabling the efficient synthesis and optimization of lead compounds.[][] N-Boc-2-methylamino-ethylamine hydrochloride serves as a versatile scaffold and linker in this process.

-

Scaffold Modification: The compound allows for the introduction of a -(CH₂)₂-NH(Me) moiety, which can be used to modify a core structure to improve its pharmacokinetic properties (ADME) or binding affinity to a biological target.

-

Linker Chemistry: In the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), short, flexible linkers are essential. This molecule provides a synthetically accessible fragment for building such linkers.

-

Combinatorial Chemistry: Its bifunctional nature is ideal for combinatorial libraries. The secondary amine can be reacted with a set of building blocks, followed by deprotection of the Boc group and reaction with a second set of diverse inputs, rapidly generating a library of related compounds for screening.[2]

Caption: Logical relationships in drug development.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-BOC-2-甲氨基乙胺盐酸盐 | 202207-79-2 [m.chemicalbook.com]

- 4. N-tert-Butoxycarbonyl-2-methylamino-ethylamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 202207-79-2 N-Boc-2-Methylamino-ethylamine hydrochloride AKSci 0370AB [aksci.com]

- 6. N-BOC-2-METHYLAMINO-ETHYLAMINE HCL | 202207-79-2 [chemicalbook.com]

- 7. pschemicals.com [pschemicals.com]

- 8. N-BOC-2-METHYLAMINO-ETHYLAMINE HCL(202207-79-2) 1H NMR spectrum [chemicalbook.com]

- 9. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to N-Boc-2-methylamino-ethylamine hydrochloride

This technical guide provides a comprehensive overview of N-Boc-2-methylamino-ethylamine hydrochloride, a key intermediate in pharmaceutical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

N-Boc-2-methylamino-ethylamine hydrochloride, with the CAS number 202207-79-2, is a white crystalline solid.[1] It is an important building block in organic synthesis, primarily used as a protected form of N-methylethylenediamine. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other functional groups within a molecule.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 210.70 g/mol [2] |

| Molecular Formula | C8H19ClN2O2[2][3] |

| CAS Number | 202207-79-2[1][2] |

| Melting Point | 129-130 °C[1] or 186-189 °C |

| Appearance | White crystalline solid[1] |

| Solubility | Soluble in some organic solvents like methanol, dimethylformamide, and ethyl acetate. |

| IUPAC Name | tert-butyl N-[2-(methylamino)ethyl]carbamate;hydrochloride[3] |

Experimental Protocols

A common method for the preparation of N-Boc-2-methylamino-ethylamine hydrochloride involves a two-step process:

-

Boc Protection: 2-methylaminoethylamine is reacted with a tert-butoxycarbonylating agent, such as di-tert-butyl dicarbonate ((Boc)2O), to yield N-Boc-2-methylamino-ethylamine.[4] This reaction is typically carried out in a suitable solvent and may involve the use of a base to facilitate the reaction.

-

Salt Formation: The resulting N-Boc-2-methylamino-ethylamine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.[4] This step is often performed to improve the stability and handling of the compound.

N-Boc-2-methylamino-ethylamine hydrochloride serves as a precursor to N-Boc-N-methylamine, which is utilized in the synthesis of secondary N-methylamines through reductive amination of aldehydes. A general protocol for this application is as follows:

-

An aldehyde is reacted with N-Boc-N-methylamine in the presence of a reducing agent, such as chlorodimethylsilane (Me2SiHCl).[5][6][7]

-

This reaction leads to the formation of a Boc-protected secondary N-methylamine.

-

An in situ Boc-deprotection can be facilitated by the HCl generated during the reductive amination process.[5]

-

The final secondary N-methylamine product is often isolated as its HCl salt, which can be purified by filtration due to its poor solubility in common organic solvents.[5]

Visualizations

The following diagram illustrates a typical workflow for the synthesis of N-Boc-2-methylamino-ethylamine hydrochloride.

Caption: Synthesis workflow for N-Boc-2-methylamino-ethylamine hydrochloride.

Applications in Drug Development

N-Boc protected amines are crucial intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[] The Boc group provides a robust and easily removable protecting group for amines, which is essential in multi-step syntheses to prevent unwanted side reactions. The use of such intermediates allows for the efficient and selective construction of target molecules, ultimately impacting the speed and cost of drug discovery and development.[] For instance, derivatives of N-Boc-N-methylaminomethyl benzaldehyde are versatile starting materials in pharmaceutical synthesis.[7][9] The strategic use of such building blocks is a cornerstone of modern medicinal chemistry, enabling the synthesis of novel drug candidates with improved efficacy and safety profiles.[]

References

- 1. N-BOC-2-甲氨基乙胺盐酸盐 CAS#: 202207-79-2 [m.chemicalbook.com]

- 2. N-BOC-2-METHYLAMINO-ETHYLAMINE HCL | 202207-79-2 [chemicalbook.com]

- 3. Carbamic acid, N-[2-(methylamino)ethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | C8H19ClN2O2 | CID 17750353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Boc-2-methylamino-ethylaminexHCl [chembk.com]

- 5. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.korea.ac.kr [pure.korea.ac.kr]

- 9. Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis | Semantic Scholar [semanticscholar.org]

N-Boc-2-methylamino-ethylamine hydrochloride structure

An In-depth Technical Guide to N-Boc-2-methylamino-ethylamine hydrochloride

Introduction

N-Boc-2-methylamino-ethylamine hydrochloride is a valuable bifunctional organic compound widely utilized as a synthetic intermediate and building block in medicinal chemistry and pharmaceutical research.[1] Its structure features a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary methylamine present as a hydrochloride salt. This configuration makes it an ideal reagent for introducing a protected methylamino-ethylamine moiety into more complex molecular architectures, facilitating the synthesis of novel therapeutic agents and other bioactive molecules.[] The Boc protecting group offers stability and allows for selective deprotection under specific conditions, a critical feature in multi-step organic synthesis.[1]

Chemical Properties and Structure

The fundamental properties of N-Boc-2-methylamino-ethylamine hydrochloride are summarized below. These identifiers and physicochemical characteristics are essential for researchers in handling, characterizing, and utilizing the compound in synthetic applications.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 202207-79-2[3][4] |

| Molecular Formula | C₈H₁₉ClN₂O₂[3][4] |

| Molecular Weight | 210.70 g/mol |

| IUPAC Name | tert-butyl N-[2-(methylamino)ethyl]carbamate;hydrochloride[1] |

| InChI | 1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-5-9-4;/h9H,5-6H2,1-4H3,(H,10,11);1H |

| SMILES String | Cl.CNCCNC(=O)OC(C)(C)C |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | White crystalline solid[1] |

| Melting Point | 129-130 °C[1][3] |

| Boiling Point | 296.4 °C at 760 mmHg[1][3] |

| Solubility | Soluble in organic solvents such as methanol and dimethylformamide[1] |

| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon)[1][3] |

| Purity Spec | ≥ 95%[5] |

Synthesis and Purification

The synthesis of N-Boc-2-methylamino-ethylamine hydrochloride is typically achieved through a two-step process involving the protection of one amine group followed by salt formation.

General Synthesis Pathway

The common method for preparing the title compound involves reacting 2-methylaminoethylamine with a Boc-protection agent, such as di-tert-butyl dicarbonate (Boc)₂O, to selectively protect the primary amine.[1] The resulting N-Boc-2-methylamino-ethylamine is then treated with hydrochloric acid to form the stable hydrochloride salt.[1]

Caption: General workflow for the synthesis of N-Boc-2-methylamino-ethylamine hydrochloride.

Detailed Experimental Protocol: Synthesis

-

Boc Protection:

-

Dissolve 2-methylaminoethylamine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the resulting crude oil (N-Boc-2-methylamino-ethylamine) using silica gel column chromatography.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified intermediate in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise while stirring.

-

A white precipitate of N-Boc-2-methylamino-ethylamine hydrochloride will form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any residual impurities.

-

Dry the final product under vacuum to yield a white crystalline solid.[1]

-

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized N-Boc-2-methylamino-ethylamine hydrochloride, a combination of spectroscopic and chromatographic techniques is employed.

Table 3: Spectroscopic Data Summary

| Analysis Technique | Purpose |

|---|---|

| ¹H NMR | Confirms the proton environment and structural integrity. |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. |

| FT-IR | Identifies key functional groups (e.g., N-H, C=O). |

| Mass Spec (MS) | Determines the molecular weight and fragmentation pattern.[6] |

| HPLC | Assesses the purity of the final compound.[7] |

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Process the spectra to identify characteristic peaks corresponding to the t-butyl group, the ethyl backbone, and the N-methyl group.

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using a suitable method, such as creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands for the N-H stretch (carbamate and ammonium), C=O stretch (carbamate), and C-N bonds.

Protocol: Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a mass analyzer.

-

Analysis: Observe the mass-to-charge ratio (m/z) for the molecular ion corresponding to the free base [M+H]⁺ to confirm the molecular weight.[8]

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Sample and Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol/water mixture). Create a series of calibration standards by dilution.

-

Chromatographic Conditions:

-

Column: Use a reverse-phase column (e.g., C18).

-

Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: Use a UV detector set to a wavelength where the Boc-protected amine absorbs (typically ~210 nm).

-

-

Analysis: Inject the sample and standards. Determine the purity by calculating the peak area percentage of the main component.

Caption: Workflow for the analytical characterization of N-Boc-2-methylamino-ethylamine HCl.

Applications in Drug Development

N-Boc-2-methylamino-ethylamine hydrochloride is a key intermediate in the synthesis of pharmaceuticals.[9][] Its utility stems from its bifunctional nature, allowing it to act as a linker or to introduce a specific side chain into a lead compound. The Boc group provides a robust protecting strategy that is stable to a wide range of reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid or HCl) when needed.[10] This allows for precise, stepwise modifications of complex molecules, which is fundamental in modern drug discovery.[]

Caption: Logical diagram showing the role of the compound as a synthetic intermediate.

Safety and Handling

N-Boc-2-methylamino-ethylamine hydrochloride is classified as acutely toxic if swallowed and should be handled with appropriate safety precautions.

-

Hazard Classification: Acute Toxicity, Oral (Category 3).

-

GHS Pictogram: GHS06 (Skull and Crossbones).

-

Signal Word: Danger.

-

Hazard Statement: H301 - Toxic if swallowed.[5]

-

Precautionary Statements: P301 + P310 - IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1][3]

Conclusion

N-Boc-2-methylamino-ethylamine hydrochloride is a versatile and indispensable reagent for researchers and scientists in the field of organic synthesis and drug development. Its well-defined structure, coupled with the strategic placement of a Boc-protecting group, provides a reliable method for incorporating a methylamino-ethylamine linker into complex molecules. The straightforward synthesis, clear analytical characterization, and critical role as a building block underscore its importance in the creation of novel pharmaceutical compounds. Proper understanding of its properties, handling procedures, and synthetic applications is crucial for its effective and safe utilization in the laboratory.

References

- 1. chembk.com [chembk.com]

- 3. N-Boc-2-methylamino-ethylamine hydrochloride|lookchem [lookchem.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 202207-79-2 N-Boc-2-Methylamino-ethylamine hydrochloride AKSci 0370AB [aksci.com]

- 6. N-BOC-2-METHYLAMINO-ETHYLAMINE HCL(202207-79-2) 1H NMR [m.chemicalbook.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: N-Boc-2-methylamino-ethylamine hydrochloride Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N-Boc-2-methylamino-ethylamine hydrochloride (CAS No: 202207-79-2). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a generalized experimental protocol for determining the solubility of this compound.

Introduction

N-Boc-2-methylamino-ethylamine hydrochloride is a chemical intermediate commonly utilized in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group makes it a valuable building block in multi-step synthetic pathways. Understanding its solubility is crucial for reaction setup, purification, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-2-methylamino-ethylamine hydrochloride is presented in the table below.

| Property | Value |

| CAS Number | 202207-79-2 |

| Molecular Formula | C₈H₁₉ClN₂O₂ |

| Molecular Weight | 210.70 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Approximately 186-189 °C |

Solubility Data

Currently, there is a lack of specific, quantitative solubility data for N-Boc-2-methylamino-ethylamine hydrochloride in the scientific literature. However, qualitative descriptions of its solubility in various organic solvents have been reported.

Table 1: Qualitative Solubility of N-Boc-2-methylamino-ethylamine hydrochloride

| Solvent | Solubility |

| Methanol | Soluble[1] |

| Dimethylformamide (DMF) | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

It is important to note that "soluble" is a qualitative term. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of N-Boc-2-methylamino-ethylamine hydrochloride. This protocol is based on standard laboratory methods for solubility assessment of amine hydrochlorides.

Objective: To determine the quantitative solubility of N-Boc-2-methylamino-ethylamine hydrochloride in a specific solvent at a given temperature.

Materials:

-

N-Boc-2-methylamino-ethylamine hydrochloride

-

Selected solvent(s) of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of N-Boc-2-methylamino-ethylamine hydrochloride to a known volume of the selected solvent in a sealed vial. The goal is to create a slurry where undissolved solid is clearly visible.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature.

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. A typical duration is 24-48 hours, but this should be determined empirically.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of N-Boc-2-methylamino-ethylamine hydrochloride in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the sample.

-

-

Calculation:

-

Calculate the solubility of N-Boc-2-methylamino-ethylamine hydrochloride in the solvent at the specified temperature, typically expressed in units of mg/mL or g/100 mL.

-

Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Synthesis of N-Boc-2-methylamino-ethylamine hydrochloride

While this guide focuses on solubility, understanding the synthesis of the compound is also relevant for researchers. The preparation of N-Boc-2-methylamino-ethylamine hydrochloride is a two-step process.[1]

-

Boc Protection: 2-Methylaminoethylamine is reacted with a tert-butoxycarbonylating agent, such as di-tert-butyl dicarbonate (Boc)₂O, to protect the primary amine, yielding N-Boc-2-methylaminoethylamine.

-

Salt Formation: The resulting N-Boc-2-methylaminoethylamine is then treated with hydrochloric acid to form the hydrochloride salt.[1]

Synthetic Pathway

Caption: Synthetic pathway for N-Boc-2-methylamino-ethylamine hydrochloride.

Conclusion

References

N-Boc-2-methylamino-ethylamine Hydrochloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for N-Boc-2-methylamino-ethylamine hydrochloride (CAS No: 202207-79-2). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory setting. All personnel handling this chemical must be thoroughly familiar with this information and the contents of the relevant Safety Data Sheet (SDS).

Hazard Identification and Classification

N-Boc-2-methylamino-ethylamine hydrochloride is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Danger |

Source: Sigma-Aldrich

Hazard Statements:

-

H301: Toxic if swallowed.

Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling and storage section of this guide.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of N-Boc-2-methylamino-ethylamine Hydrochloride

| Property | Value |

| Chemical Formula | C₈H₁₉ClN₂O₂ |

| Molecular Weight | 210.70 g/mol |

| Appearance | Solid |

| Melting Point | 129-130°C |

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing risk.

Personal Protective Equipment (PPE)

All personnel must wear appropriate PPE when handling N-Boc-2-methylamino-ethylamine hydrochloride.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or face shield. | Protects against splashes and dust. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Protects skin from accidental exposure. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. | Prevents inhalation of dust. |

General Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols: A Generalized Workflow

While specific experimental protocols are highly dependent on the nature of the research, the following generalized workflow incorporates essential safety measures for handling N-Boc-2-methylamino-ethylamine hydrochloride in a synthetic chemistry context.

Caption: A logical workflow for handling chemicals in a laboratory setting.

Methodology:

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) for N-Boc-2-methylamino-ethylamine hydrochloride.

-

Put on all required Personal Protective Equipment (PPE) as detailed in Table 3.

-

Ensure all necessary equipment is clean, dry, and set up within a certified chemical fume hood.

-

-

Handling and Reaction:

-

Carefully weigh the required amount of the solid compound, minimizing the generation of dust.

-

Add the compound to the reaction vessel. If dissolving, add the solvent slowly.

-

Conduct the chemical reaction, ensuring continuous monitoring of temperature and other parameters.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction mixture using appropriate and validated procedures.

-

Perform any necessary extractions or washes.

-

Purify the product using techniques such as chromatography or recrystallization. Handle all fractions and residues as potentially hazardous.

-

-

Cleanup and Disposal:

-

Decontaminate all glassware and equipment that came into contact with the chemical.

-

Dispose of all chemical waste, including unused reagents, reaction mixtures, and contaminated materials, in properly labeled hazardous waste containers according to institutional and local regulations.

-

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated hazardous waste container.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Logical Relationship of Hazard Identification and Risk Mitigation

The following diagram illustrates the logical flow from hazard identification based on GHS classification to the implementation of control measures to mitigate risks.

Caption: A diagram showing the relationship between hazard identification and risk mitigation.

This guide is intended to provide a comprehensive overview of the safety and handling of N-Boc-2-methylamino-ethylamine hydrochloride. It is not a substitute for a thorough understanding of the specific procedures and safety protocols established within your organization. Always consult the most recent version of the Safety Data Sheet before use.

Commercial Availability and Synthetic Guide for N-Boc-2-methylamino-ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-2-methylamino-ethylamine hydrochloride (CAS No. 202207-79-2), a valuable building block in organic synthesis, particularly in the construction of pharmaceutical intermediates and modified peptides. This document details its commercial availability, chemical properties, and provides a comprehensive guide to its synthesis and purification.

Introduction

N-Boc-2-methylamino-ethylamine hydrochloride is a mono-protected diamine where the primary amine is protected by a tert-butyloxycarbonyl (Boc) group, leaving the secondary methylamino group available for further chemical modification. The hydrochloride salt form enhances the compound's stability and handling properties, making it a convenient reagent for a variety of synthetic applications. Its structure allows for selective derivatization, a crucial feature in multi-step synthetic routes towards complex target molecules.

Commercial Availability

N-Boc-2-methylamino-ethylamine hydrochloride is readily available from several commercial chemical suppliers. The table below summarizes the offerings from a selection of vendors, providing a snapshot of available quantities and typical pricing. It is important to note that this product is intended for research and development purposes only and is not for human or veterinary use.[1][2]

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| AK Scientific | N-Boc-2-Methylamino-ethylamine hydrochloride | 202207-79-2 | Not specified | 5g, 10g |

| Sigma-Aldrich | N-tert-Butoxycarbonyl-2-methylamino-ethylamine hydrochloride, AldrichCPR | 202207-79-2 | Not specified | Inquire for pricing |

| Crysdot | N-Boc-2-Methylamino-ethylaminehydrochloride | 202207-79-2 | 95+% | 1g, 5g, 10g, 25g |

| Matrix Scientific | tert-Butyl 2-(methylamino)ethylcarbamate hydrochloride | 202207-79-2 | Not specified | 5g, 10g, 25g |

| TRC | 1-Boc-Amino-2-methylaminoethaneHydrochloride | 202207-79-2 | Not specified | 1g |

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Boc-2-methylamino-ethylamine hydrochloride is presented below.

| Property | Value |

| CAS Number | 202207-79-2 |

| Molecular Formula | C₈H₁₉ClN₂O₂ |

| Molecular Weight | 210.70 g/mol |

| Appearance | White crystalline solid[1] |

| Melting Point | Approximately 186-189 °C[1] |

| Solubility | Soluble in some organic solvents such as methanol, dimethylformamide, and ethyl acetate.[1] |

| SMILES String | Cl.CNCCNC(=O)OC(C)(C)C |

| InChI Key | YHLRIQZPTHKMQS-UHFFFAOYSA-N |

Synthesis of N-Boc-2-methylamino-ethylamine Hydrochloride

The synthesis of N-Boc-2-methylamino-ethylamine hydrochloride can be achieved in a two-step process starting from N-Boc-ethylenediamine. The first step involves the formation of an intermediate, 2-(N-isobutoxycarboxamido) ethyl isocyanate, followed by reduction to the free base, tert-butyl 2-(methylamino)ethylcarbamate. The final step is the formation of the hydrochloride salt.

Experimental Protocol: Synthesis of tert-butyl 2-(methylamino)ethylcarbamate (Free Base)

This protocol is adapted from a patented synthesis method.

Step 1: Preparation of 2-(N-isobutoxycarboxamido) ethyl isocyanate

-

Materials:

-

N-Boc-ethylenediamine (160g, 1 mol)

-

Paraformaldehyde (31.5g, 0.35 mol)

-

Toluene (500 ml)

-

Acetic acid (0.3g)

-

1000 ml three-neck flask with a water separator

-

-

Procedure:

-

To a 1000 ml three-neck flask equipped with a water separator, add N-Boc-ethylenediamine (160g, 1 mol), paraformaldehyde (31.5g, 0.35 mol), and toluene (500 ml).

-

Add acetic acid (0.3g) to the mixture.

-

Heat the reaction mixture to reflux and continue for 5 hours, or until no more water is collected in the water separator.

-

After the reaction is complete, concentrate the solution under reduced pressure to remove the toluene.

-

Dissolve the residue in ethyl acetate (500 ml).

-

Wash the organic layer successively with water (300 ml), saturated aqueous sodium carbonate solution (300 ml), and saturated brine (300 ml).

-

Dry the organic phase over anhydrous sodium sulfate and concentrate to yield the product as an oily liquid (yield: ~62%).

-

Step 2: Preparation of tert-butyl 2-(methylamino)ethyl carbamate

-

Materials:

-

2-(N-isobutoxycarboxamido) ethyl isocyanate (172g, 1 mol)

-

Tetrahydrofuran (600 ml)

-

Sodium borohydride (74g, 2 mol)

-

Acetic acid

-

Water

-

Ethyl acetate

-

Saturated brine

-

1000 ml three-necked flask

-

-

Procedure:

-

In a 1000 ml three-necked flask, dissolve 2-(N-isobutoxycarboxamido) ethyl isocyanate (172g, 1 mol) in tetrahydrofuran (600 ml).

-

At room temperature (20-30°C), add sodium borohydride (74g, 2 mol) in portions.

-

After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

-

Quench any unreacted sodium borohydride by the careful addition of acetic acid.

-

Concentrate the reaction mixture to remove the tetrahydrofuran.

-

Add water (500 ml) to the residue and extract with ethyl acetate (2 x 500 ml).

-

Combine the organic phases and wash with saturated brine (500 ml).

-

Dry the organic phase and concentrate to obtain the crude product as an oil.

-

Purify the crude product by distillation under reduced pressure to obtain a colorless oily product (yield: ~85%).

-

Experimental Protocol: Formation and Purification of N-Boc-2-methylamino-ethylamine Hydrochloride

-

Materials:

-

tert-butyl 2-(methylamino)ethylcarbamate (oily product from Step 2)

-

Anhydrous diethyl ether or ethyl acetate

-

Anhydrous hydrogen chloride (gas or a solution in a suitable solvent like dioxane)

-

-

Procedure:

-

Dissolve the purified tert-butyl 2-(methylamino)ethylcarbamate in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in dioxane dropwise with stirring.

-

A white precipitate of N-Boc-2-methylamino-ethylamine hydrochloride will form.

-

Continue the addition of HCl until no further precipitation is observed.

-

Collect the solid by filtration and wash with cold anhydrous diethyl ether.

-

Dry the product under vacuum to yield the final hydrochloride salt.

-

-

Purification by Crystallization:

-

The crude hydrochloride salt can be purified by recrystallization.

-

Dissolve the solid in a minimal amount of a suitable hot solvent, such as isopropanol or a mixture of methanol and diethyl ether.

-

Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

-

Logical and Experimental Workflows

The following diagrams illustrate the synthesis and general utility of N-Boc-2-methylamino-ethylamine hydrochloride.

Caption: Synthesis workflow for N-Boc-2-methylamino-ethylamine hydrochloride.

Caption: General workflow for Boc protection and its application in synthesis.

Safety Information

N-Boc-2-methylamino-ethylamine hydrochloride should be handled by qualified professionals in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a comprehensive overview of the commercial availability and synthesis of N-Boc-2-methylamino-ethylamine hydrochloride, equipping researchers and drug development professionals with the necessary information for its procurement and application in their synthetic endeavors.

References

The Strategic Role of the Boc Group in the Synthesis and Application of N-Boc-2-methylamino-ethylamine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Its application in the synthesis of N-Boc-2-methylamino-ethylamine hydrochloride exemplifies its crucial role in enabling selective chemical transformations. This technical guide provides an in-depth analysis of the Boc group's function in the synthesis of this important building block, complete with detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in drug discovery and development.

Core Principles: The Function of the Boc Protecting Group

In the context of N-Boc-2-methylamino-ethylamine hydrochloride, the Boc group serves as a temporary shield for the primary amine of the precursor, N-methylethylenediamine. Amines are nucleophilic and basic, and in a molecule with multiple amine groups of differing reactivity, selective functionalization is a significant challenge. The introduction of the Boc group onto the more reactive primary amine allows for subsequent reactions to be directed specifically to the secondary amine.

The Boc group is favored for this role due to several key characteristics:

-

Ease of Introduction: It can be readily introduced using di-tert-butyl dicarbonate (Boc anhydride).

-

Stability: The resulting carbamate is stable under a wide range of reaction conditions, including basic and nucleophilic environments.

-

Facile Cleavage: The Boc group can be removed under mild acidic conditions, regenerating the free amine with minimal side reactions.[1]

This strategic protection and deprotection sequence is fundamental to the utility of N-Boc-2-methylamino-ethylamine hydrochloride as a versatile intermediate in the synthesis of more complex molecules.

Physicochemical and Spectroscopic Data

Herein are the key physicochemical and spectroscopic data for N-Boc-2-methylamino-ethylamine hydrochloride, presented for ease of reference and comparison.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₉ClN₂O₂ |

| Molecular Weight | 210.70 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 186-189 °C |

| Solubility | Soluble in methanol, dimethylformamide, and ethyl acetate |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| IR Spectroscopy | Available |

| Mass Spectrometry | Available |

Note: Detailed spectra can be accessed through chemical suppliers and spectral databases.

Synthesis and Experimental Protocols

The synthesis of N-Boc-2-methylamino-ethylamine hydrochloride is a two-step process commencing with the selective Boc-protection of N-methylethylenediamine, followed by conversion to its hydrochloride salt.

Part 1: Selective Mono-Boc Protection of N-methylethylenediamine

This protocol focuses on the selective protection of the primary amine in N-methylethylenediamine.

Experimental Protocol:

-

Reaction Setup: Dissolve N-methylethylenediamine (3.0 equivalents) in acetonitrile in a round-bottom flask and cool the solution to -30 °C.

-

Base Addition: Add triethylamine (1.2 equivalents) to the cooled solution.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in acetonitrile dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup: Remove the insoluble material by filtration through Celite. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography to yield N-Boc-2-methylamino-ethylamine.

Table 3: Quantitative Data for Boc Protection

| Parameter | Value |

| Yield | 66% |

| Reaction Time | 2 hours |

| Temperature | -30 °C to Room Temperature |

Part 2: Conversion to Hydrochloride Salt

This protocol details the conversion of the Boc-protected free base to its stable hydrochloride salt.

Experimental Protocol:

-

Dissolution: Dissolve the purified N-Boc-2-methylamino-ethylamine from Part 1 in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or gaseous HCl) dropwise while stirring until the solution becomes acidic.

-

Precipitation: A white precipitate of N-Boc-2-methylamino-ethylamine hydrochloride will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the crystalline solid by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold, anhydrous diethyl ether and dry under vacuum to yield the final product.

Visualizing the Core Processes

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows.

Caption: Mechanism of Boc protection of a primary amine.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Caption: Experimental workflow for the synthesis of the target compound.

Applications in Drug Development

N-Boc-2-methylamino-ethylamine hydrochloride is a valuable building block in medicinal chemistry. The presence of a protected primary amine and a reactive secondary amine allows for its use as a scaffold in the synthesis of a diverse range of molecules. For instance, it can be incorporated into peptide-based therapeutics or used in the preparation of ligands for metal catalysts.[2] The ability to selectively deprotect the Boc group enables the sequential addition of different molecular fragments, facilitating the construction of complex target molecules with high precision and control.

Conclusion

The Boc group plays an indispensable and strategic role in the synthesis of N-Boc-2-methylamino-ethylamine hydrochloride. By temporarily masking the reactivity of the primary amine, it enables chemists to perform selective modifications at the secondary amine, a critical step in the construction of more complex and valuable molecules for pharmaceutical research and development. The straightforward introduction and removal of the Boc group, coupled with its stability, make it an ideal choice for this purpose. The detailed protocols and data provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery endeavors.

References

N-Boc-2-methylamino-ethylamine Hydrochloride: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Introduction

N-Boc-2-methylamino-ethylamine hydrochloride is a versatile bifunctional building block crucial in modern organic synthesis, particularly within the realms of pharmaceutical and medicinal chemistry. Its structure, featuring a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a secondary methylamino group as its hydrochloride salt, allows for selective and sequential chemical transformations. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of therapeutic agents. Detailed experimental protocols and data are presented to assist researchers, scientists, and drug development professionals in its effective utilization.

Chemical and Physical Properties

N-Boc-2-methylamino-ethylamine hydrochloride is a white crystalline solid.[1] Key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₉ClN₂O₂ | [1] |

| Molecular Weight | 210.70 g/mol | |

| CAS Number | 202207-79-2 | |

| Appearance | White crystalline solid | [1] |

| Melting Point | 186-189 °C | [1] |

| Solubility | Soluble in organic solvents such as methanol, dimethylformamide, and ethyl acetate. | [1] |

| Storage | Store in a closed container, away from fire and oxidizing agents. | [1] |

Synthesis of N-Boc-2-methylamino-ethylamine Hydrochloride

The synthesis of N-Boc-2-methylamino-ethylamine hydrochloride is typically achieved in a two-step process starting from 2-methylamino-ethylamine. The first step involves the selective protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the formation of the hydrochloride salt.[1]

Experimental Protocol: Synthesis

Step 1: Synthesis of N-Boc-2-methylamino-ethylamine

-

In a reaction vessel, dissolve 2-methylamino-ethylamine in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise to the cooled solution while stirring. The molar ratio of Boc₂O to the diamine should be approximately 1:1 to favor mono-protection.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the solvent is removed under reduced pressure to yield crude N-Boc-2-methylamino-ethylamine.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude N-Boc-2-methylamino-ethylamine in a suitable solvent such as ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or HCl in dioxane) to the mixture with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain N-Boc-2-methylamino-ethylamine hydrochloride.

Applications in Pharmaceutical Synthesis

N-Boc-2-methylamino-ethylamine hydrochloride serves as a critical intermediate in the synthesis of various pharmaceutical agents, including antibiotics. Its utility lies in the ability to introduce a protected N-methylamino-ethyl moiety, which can be further elaborated after deprotection of the Boc group. A notable application is in the synthesis of antibiotics such as Rifampicin, Pefloxacin, and Difloxacin.

Role in Antibiotic Synthesis and Signaling Pathways

Fluoroquinolone antibiotics, such as Pefloxacin and Difloxacin, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This inhibition leads to a cascade of events culminating in bacterial cell death. The N-methylpiperazinyl substituent, often derived from building blocks like N-Boc-2-methylamino-ethylamine, is crucial for the antibacterial activity and pharmacokinetic properties of these drugs.

Key Reactions and Experimental Protocols

The utility of N-Boc-2-methylamino-ethylamine hydrochloride as a building block stems from the orthogonal reactivity of its two nitrogen atoms. The Boc-protected primary amine is stable under basic and nucleophilic conditions, allowing for reactions at the secondary amine. Conversely, the Boc group can be readily removed under acidic conditions to liberate the primary amine for further functionalization.

Boc Deprotection

The removal of the Boc protecting group is a common and crucial step to unmask the primary amine for subsequent reactions.

Experimental Protocol: Boc Deprotection

-

Dissolve N-Boc-2-methylamino-ethylamine hydrochloride in a suitable solvent such as dichloromethane (DCM), ethyl acetate, or methanol.

-